10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine is a chemical compound with the molecular formula C19H12F3NO. It is known for its unique structural features, which include a phenoxazine core substituted with a trifluoromethyl group at the 4-position of the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine typically involves the reaction of phenoxazine with a trifluoromethyl-substituted phenyl halide under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where phenoxazine is reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenoxazine derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, quinones, and reduced phenoxazine compounds. These products can exhibit different physical and chemical properties, making them useful for diverse applications .
Wissenschaftliche Forschungsanwendungen
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins. The phenoxazine core can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
10-(4-Chlorophenyl)-10H-phenoxazine:
Uniqueness
The presence of the trifluoromethyl group in 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine imparts unique properties, such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics make it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C19H12F3NO |
---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
10-[4-(trifluoromethyl)phenyl]phenoxazine |
InChI |
InChI=1S/C19H12F3NO/c20-19(21,22)13-9-11-14(12-10-13)23-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)23/h1-12H |
InChI-Schlüssel |
BKORERVNQPDBNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.